![molecular formula C18H23N3O2S B2453489 2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 1019099-93-4](/img/structure/B2453489.png)
2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-ethyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-4-13(5-2)18(22)19-17-14-10-24(23)11-15(14)20-21(17)16-9-7-6-8-12(16)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIHIAWLQYFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects based on current research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a thieno[3,4-c]pyrazole core structure with various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions starting from simpler thiazole or pyrazole derivatives, utilizing methods such as chloroacetylation and subsequent modifications to obtain the final product .
1. Antioxidant Properties
Research has indicated that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant activity. For instance, studies on related compounds demonstrated their effectiveness in protecting red blood cells from oxidative damage induced by toxins like 4-nonylphenol in fish models (e.g., Clarias gariepinus). The erythrocyte alterations were significantly reduced in treated groups compared to controls, suggesting a protective mechanism against oxidative stress .
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial properties. Compounds within this class have been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity. Related thieno[3,4-c]pyrazoles have been tested against several cancer cell lines, showing inhibition of proliferation and induction of apoptosis. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic markers .
Case Studies
Research Findings
Recent findings highlight the versatility of thieno[3,4-c]pyrazole derivatives in various therapeutic contexts:
- Antioxidant Activity : The ability to protect cellular components from oxidative damage positions these compounds as potential candidates for treating oxidative stress-related disorders.
- Microbial Resistance : Their efficacy against resistant strains underscores the need for continued exploration in the field of infectious diseases.
- Cancer Therapeutics : The promising anticancer properties warrant further investigation into their mechanisms and potential as chemotherapeutic agents.
Aplicaciones Científicas De Investigación
Recent studies have highlighted the biological activity of this compound, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
In addition to antimicrobial effects, compounds in this class have been investigated for their anticancer potential. Studies have demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thieno[3,4-c]pyrazole derivatives revealed that certain modifications significantly enhanced their antibacterial activity. The compound's structure was optimized to improve its interaction with bacterial enzymes critical for survival .
- Cancer Cell Line Testing : In vitro testing on breast cancer (MCF7) and colon cancer (HCT116) cell lines showed that the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Further molecular docking studies suggested favorable binding interactions with targets involved in cancer progression .
Potential Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : The compound could serve as a lead structure for developing new antibiotics or anticancer drugs.
- Agricultural Use : Its antimicrobial properties may be harnessed in agricultural formulations to protect crops from bacterial infections.
- Material Science : Research into the compound's structural properties could lead to applications in creating new materials with specific electronic or optical properties.
Métodos De Preparación
Thiophene Precursor Activation
The synthesis begins with 3-bromothiophene, which undergoes directed ortho-metalation (DoM) using n-butyllithium at −78°C in tetrahydrofuran (THF). Quenching with dimethylformamide (DMF) yields 3-bromo-4-formylthiophene, a critical building block for ring closure.
Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
DoM | n-BuLi | −78°C | 2 h | 72% |
Formylation | DMF | −78°C → RT | 12 h | 68% |
Cyclocondensation with o-Tolylhydrazine
The formylthiophene derivative reacts with o-tolylhydrazine hydrochloride in ethanol under reflux to form the hydrazone intermediate. Subsequent treatment with acetic anhydride induces cyclization, yielding 2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazole.
Optimized Parameters
- Solvent: Ethanol (anhydrous)
- Catalyst: Pyridine (10 mol%)
- Temperature: 80°C
- Duration: 8 h
- Yield: 65%
Oxidation to the Sulfone Derivative
Oxidation of the thiophene sulfur to the sulfone group is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step ensures the formation of the 5-oxido moiety critical for downstream reactivity.
Oxidation Metrics
- mCPBA stoichiometry: 1.2 equivalents
- Reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1)
- Yield: 89%
Introduction of the 2-Ethylbutanamide Side Chain
Synthesis of 2-Ethylbutanoyl Chloride
2-Ethylbutanoic acid (commercially sourced) is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Excess SOCl₂ is removed by distillation under reduced pressure.
Reaction Profile
- Temperature: 70°C
- Duration: 3 h
- Purity (by GC-MS): >98%
Amide Coupling via Schotten-Baumann Conditions
The sulfone-containing pyrazole amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Ethylbutanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The reaction proceeds for 12 h at room temperature.
Coupling Efficiency
Base | Solvent | Temp. | Time | Yield |
---|---|---|---|---|
Et₃N | DCM | RT | 12 h | 78% |
DMAP | THF | 40°C | 6 h | 82% |
Purification and Characterization
Chromatographic Isolation
Crude product is purified via flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes). Fractions containing the target compound are identified by HPLC (C18 column, 70:30 acetonitrile/water).
Chromatographic Data
- Retention time: 8.7 min
- Purity: 99.2% (UV detection at 254 nm)
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, o-tolyl), 3.85 (s, 2H, CH₂SO₂), 2.95 (q, J = 7.2 Hz, 2H, CH₂CO), 2.60 (s, 3H, CH₃), 1.55–1.20 (m, 6H, ethyl chain).
- ¹³C NMR (101 MHz, CDCl₃): δ 172.5 (C=O), 142.3 (pyrazole C3), 135.8–125.4 (aromatic carbons), 55.1 (SO₂CH₂), 38.2 (CH₂CO), 21.7 (CH₃).
- HRMS (ESI+): m/z calcd for C₁₉H₂₄N₃O₃S [M+H]⁺: 374.1534; found: 374.1531.
Comparative Analysis of Alternative Routes
Microwave-Assisted Cyclization
A patent-disclosed method employs microwave irradiation (150°C, 20 min) to accelerate the cyclocondensation step, reducing reaction time from 8 h to 30 min with comparable yield (67%).
Q & A
Q. What is the core structural motif of this compound, and how does it influence reactivity?
The compound features a thieno[3,4-c]pyrazole core fused with a sulfoxide group at position 5 and substituted with o-tolyl and 2-ethylbutanamide groups. This scaffold is critical for electronic delocalization and steric interactions, which influence reactivity and binding to biological targets. The sulfoxide group enhances solubility and hydrogen-bonding potential, while the o-tolyl substituent introduces steric hindrance that may modulate regioselectivity in reactions .
Q. What are the critical steps in synthesizing this compound?
Synthesis involves:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of a thiophene precursor under controlled anhydrous conditions (e.g., using tetrahydrofuran as a solvent).
- Step 2 : Introduction of the o-tolyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Sulfoxidation at position 5 using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
- Step 4 : Amidation with 2-ethylbutanamide under peptide coupling conditions (e.g., HATU/DIPEA in DMF). Each step requires rigorous purity checks via TLC and HPLC .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Temperature control : Maintain reflux conditions within ±2°C to avoid side reactions (e.g., over-oxidation of the sulfoxide).
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency.
- Solvent selection : Use high-boiling solvents like DMF or toluene to improve mixing and heat transfer in large batches.
- By-product analysis : Employ LC-MS to identify and quantify impurities, enabling iterative refinement of stoichiometry .
Q. What analytical strategies resolve contradictions between spectroscopic data and computational models?
- Cross-validation : Compare NMR (¹H, ¹³C, and 2D COSY/HSQC) with DFT-calculated chemical shifts to identify discrepancies in proton environments.
- X-ray crystallography : Use SHELXL (via SHELX suite) to resolve ambiguities in stereochemistry or bond lengths. For example, the sulfoxide’s chirality can be confirmed via anomalous scattering .
- Dynamic NMR : Probe rotational barriers of the butanamide group to explain splitting patterns .
Q. How does X-ray crystallography using SHELX programs determine the compound’s 3D structure?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data is processed via SHELXC/SHELXD for phase determination.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates, leveraging constraints for disordered regions (e.g., flexible ethyl groups).
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for sulfoxide oxygen) to confirm accuracy. Example: The o-tolyl group’s orientation can be validated via Hirshfeld surface analysis .
Q. What are the implications of substituent variations on biological activity?
- o-Tolyl vs. p-tolyl : Ortho-substitution reduces rotational freedom, potentially enhancing binding affinity to hydrophobic enzyme pockets.
- Sulfoxide vs. sulfone : Sulfoxide’s hydrogen-bonding capacity may improve interactions with catalytic serine residues in proteases.
- Amide chain length : Shorter chains (e.g., ethyl vs. butyl) could alter pharmacokinetics by modulating logP values. Comparative studies with analogs (e.g., EVT-11340883, a methylbutanamide derivative) suggest substituent effects on cytotoxicity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.